Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride
Description
Historical Context and Development
The development of this compound emerged from the broader exploration of piperidine-based compounds in pharmaceutical research. Piperidine derivatives have been recognized as important heterocycles for drug design since highly functionalized piperidines can exhibit diverse pharmacological or biological activities. The incorporation of fluorine atoms into organic molecules, particularly in pharmaceutical compounds, became increasingly important in the late 20th century as researchers discovered that fluorination often enhances metabolic stability, bioavailability, and receptor binding affinity.
The specific development of this compound can be traced to research efforts focusing on sigma receptor ligands and related therapeutic targets. Studies have demonstrated that electron-withdrawing groups like fluoride at specific positions on benzoylpiperidine fragments can significantly influence binding affinities. When electron-withdrawing group fluoride was incorporated at the para-position of 4-substituted benzoylpiperidine fragments, researchers observed notable changes in biological activity profiles. This foundational research provided the theoretical basis for developing fluorinated piperidine derivatives with enhanced properties.
The synthetic approaches to these compounds have evolved through various methodological advances, including multicomponent reaction strategies. The Ugi-4CR (four-component reaction) has been identified as a versatile multicomponent reaction for the expedient synthesis of complex piperidine derivatives with wide variety of substitution patterns. These methodological developments have enabled researchers to efficiently generate compound libraries for screening purposes, contributing to the systematic exploration of fluorinated piperidine chemistry.
Classification within Piperidine Derivatives
This compound belongs to the broader class of N-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom. More specifically, this compound can be classified as a 4-substituted piperidine derivative with an acetate ester functionality at the 4-position and a fluorinated benzyl group attached to the nitrogen atom.
The piperidine ring system itself represents a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. This fundamental heterocyclic structure serves as a scaffold for numerous pharmaceutical compounds and synthetic intermediates. The classification hierarchy places this compound within the organoheterocyclic compounds category, specifically under piperidines as the direct parent class.
Within the context of fluorinated compounds, this molecule represents an important subclass of fluorobenzyl-substituted piperidines. The presence of the 4-fluorobenzyl substituent distinguishes it from other benzylpiperidine derivatives and contributes to its unique chemical and biological properties. The acetate ester functionality further classifies it as an ester-containing piperidine derivative, which has implications for its reactivity and potential applications in synthetic chemistry.
The compound's structural features align with the characteristics of 1,4,4-trisubstituted piperidines, which have been identified as versatile scaffolds for various pharmaceutical applications. Research has shown that 1,4,4-trisubstituted piperidines represent a novel class of compounds with diverse biological activities. This classification places the compound within a therapeutically relevant chemical space that has attracted significant research attention.
Significance in Chemical Research
The significance of this compound in chemical research extends across multiple domains, including medicinal chemistry, synthetic methodology, and pharmaceutical development. The compound serves as an important building block for the synthesis of more complex molecular structures and has demonstrated utility in various research applications.
In pharmaceutical research, this compound represents a valuable intermediate for the development of therapeutic agents. The piperidine moiety is an important heterocycle for drug design, and the incorporation of fluorine atoms often enhances the biological activity of pharmaceutical compounds. Research has shown that fluorinated piperidine derivatives can exhibit improved pharmacological properties, including enhanced metabolic stability and increased binding affinity to target proteins.
The compound's role in synthetic chemistry is particularly noteworthy. Methyl piperidine-4-carboxylate, a structurally related compound, has been identified as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation. This reactivity pattern suggests that similar fluorinated derivatives may serve as versatile synthetic intermediates for constructing complex molecular architectures.
The compound has also contributed to structure-activity relationship studies, particularly in the context of receptor binding and biological activity. Research investigating the influence of different substituents on piperidine derivatives has provided valuable insights into the relationship between molecular structure and biological function. These studies have demonstrated that the position and nature of fluorine substitution can significantly impact the biological activity of piperidine-based compounds.
Parent Compound Relationship (CAS: 174561-03-6)
The parent compound of this compound is methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate, which bears the CAS number 174561-03-6. This parent compound represents the free base form of the molecule, lacking the hydrochloride salt formation that characterizes the derivative under discussion.
The structural relationship between the parent compound and its hydrochloride salt is fundamental to understanding the chemical properties and applications of both forms. The parent compound has the molecular formula C15H20FNO2 and a molecular weight of 265.32. The conversion to the hydrochloride salt involves protonation of the nitrogen atom in the piperidine ring, resulting in the formation of an ionic compound with enhanced water solubility and improved stability characteristics.
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| CAS Number | 174561-03-6 | 1158311-14-8 |
| Molecular Formula | C15H20FNO2 | C15H21ClFNO2 |
| Molecular Weight | 265.32 | 301.78 |
| SMILES | O=C(OC)CC1CCN(CC2=CC=C(F)C=C2)CC1 | COC(=O)CC1CCN(CC1)CC2=CC=C(C=C2)F.Cl |
The parent compound serves as a crucial reference point for understanding the chemical behavior and properties of the hydrochloride derivative. Research has shown that the free base form can be readily converted to various salt forms, including the hydrochloride, which often exhibit improved pharmaceutical properties such as enhanced solubility and stability. This relationship is particularly important in pharmaceutical development, where different salt forms of the same active pharmaceutical ingredient may exhibit varying bioavailability and therapeutic efficacy.
The MDL number MFCD09455702 is shared between both the parent compound and its hydrochloride salt, indicating their close structural relationship and common chemical database classification. This shared identifier facilitates research and development activities by ensuring consistent tracking of both forms across different chemical databases and research platforms.
Nomenclature and Identification Systems
The nomenclature and identification of this compound involves multiple standardized systems that ensure precise chemical communication and database management. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]acetate;hydrochloride.
The compound is registered under multiple chemical identification systems, with the primary CAS number being 1158311-14-8 for the hydrochloride salt form. The InChI (International Chemical Identifier) provides a unique string representation: InChI=1S/C15H20FNO2.ClH/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-2-4-14(16)5-3-13;/h2-5,12H,6-11H2,1H3;1H. This standardized identifier enables precise database searches and chemical structure verification across different software platforms.
The InChI Key, FMMDEACKWJYXKE-UHFFFAOYSA-N, serves as a shortened version of the full InChI string and is particularly useful for database indexing and internet-based chemical searches. The SMILES (Simplified Molecular Input Line Entry System) notation provides another structural representation: COC(=O)CC1CCN(CC1)CC2=CC=C(C=C2)F.Cl.
| Identification System | Value |
|---|---|
| CAS Number | 1158311-14-8 |
| IUPAC Name | methyl 2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]acetate;hydrochloride |
| InChI Key | FMMDEACKWJYXKE-UHFFFAOYSA-N |
| MDL Number | MFCD09455702 |
| PubChem CID | 17221671 |
Alternative nomenclature includes systematic names such as "Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate hydrochloride" and "methyl 2-{1-[(4-fluorophenyl)methyl]piperidin-4-yl}acetate hydrochloride". These variations reflect different naming conventions used across various chemical databases and research publications.
Properties
IUPAC Name |
methyl 2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2.ClH/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-2-4-14(16)5-3-13;/h2-5,12H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDEACKWJYXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride is primarily studied for its potential therapeutic applications. The compound's structure suggests it may interact with various neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders.
Neuropharmacological Studies
Research indicates that compounds similar to this compound exhibit activity at dopamine and serotonin receptors. These interactions are crucial for developing treatments for conditions such as schizophrenia, depression, and anxiety disorders.
A study published in the Journal of Medicinal Chemistry highlights the importance of piperidine derivatives in modulating dopaminergic activity, which is essential for treating psychiatric disorders . The introduction of a fluorobenzyl group may enhance the affinity and selectivity of these compounds for specific receptor subtypes.
Synthesis and Methodologies
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding these synthetic pathways is crucial for pharmaceutical development.
Synthetic Routes
Several synthetic methods have been documented for producing piperidine derivatives. The following table summarizes key synthetic routes:
These methods indicate that the compound can be synthesized efficiently, facilitating further research into its applications.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential effects of this compound.
Case Study: Dopamine Receptor Modulation
A notable case study explored the effects of similar piperidine derivatives on dopamine receptor modulation. The findings suggested that these compounds could serve as effective antagonists or agonists depending on their structural modifications. The introduction of fluorine atoms was found to enhance receptor binding affinity significantly .
Mechanism of Action
The mechanism of action of Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Key structural analogs differ in the substituents on the benzyl ring, which influence electronic, steric, and pharmacokinetic properties.
Key Observations :
Functional Group Modifications
Variations in the ester/acid functional group and piperidine substitution patterns alter bioactivity and physicochemical properties.
Key Observations :
Key Observations :
- Temperature and Time : Higher temperatures (130°C) and prolonged reaction times (48h) reduce yields due to side reactions (e.g., decomposition of Boc group in 9c) .
- Purification Methods : Acid analogs (9a–9d) require pH-controlled extraction, whereas ester derivatives (e.g., QZ-7584) are purified via crystallization or chromatography .
Biological Activity
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and implications for pharmacological applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a piperidine core with a fluorobenzyl substituent, which enhances its lipophilicity and biological activity. The synthesis typically involves multi-step chemical reactions, including hydrogenation and cyclization, leading to various piperidine derivatives that are essential in pharmaceutical development .
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit potent antiparasitic effects. A study found that certain derivatives demonstrated 56% to 93% inhibition of parasite growth at a concentration of 40 μg/mL , with IC50 values ranging from 1 to 5 μg/mL . The selectivity indices (SIs) for these compounds ranged from 15 to 182 , indicating a high selectivity for the target parasites.
Antiviral Properties
The compound's structural features suggest potential antiviral activities. For instance, N-benzyl 4,4-disubstituted piperidines have shown efficacy against influenza viruses, with specific interactions identified between the piperidine moiety and viral fusion peptides. The presence of the fluorobenzyl group is critical for maintaining activity against influenza strains, highlighting the importance of structural modifications in enhancing antiviral potency .
Enzyme Inhibition
This compound has been implicated in the inhibition of various enzymes. Research on related compounds has shown that they can act as competitive inhibitors of key enzymes involved in metabolic pathways. For example, studies on piperazine derivatives have demonstrated their ability to inhibit tyrosinase (AbTYR), which is crucial in melanin biosynthesis .
Table 1: Summary of Biological Activities
| Activity Type | Inhibition Rate | IC50 Value (μg/mL) | Selectivity Index |
|---|---|---|---|
| Antiparasitic | 56% - 93% | 1 - 5 | 15 - 182 |
| Antiviral | Significant | Not specified | Not specified |
| Enzyme Inhibition | Competitive | Not specified | Not specified |
Case Study: Antiviral Evaluation
In a study evaluating N-benzyl piperidine derivatives against influenza viruses, it was found that maintaining the benzyl substituent was essential for antiviral activity. Compounds lacking this moiety exhibited significantly reduced efficacy, underscoring the importance of structural integrity in drug design .
Pharmacological Implications
The unique combination of a fluorobenzyl group and a piperidine core suggests that this compound could serve as a lead compound for developing new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for further exploration in drug discovery.
Q & A
Q. What are the key synthetic routes for Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis involves intra- and intermolecular reactions, including hydrogenation, cyclization, and multicomponent reactions. Optimizing catalysts (e.g., palladium for hydrogenation) and reaction times (e.g., 12–24 hours for cyclization) can enhance yields (>70%) and purity (>95%). The fluorobenzyl group is introduced via alkylation or amination under basic conditions (pH 8–10) .
Q. How does the fluorobenzyl moiety influence the compound’s physicochemical and pharmacokinetic properties?
The fluorine atom increases lipophilicity (logP ~2.5), improving membrane permeability and target binding. Computational modeling shows enhanced π-π stacking with aromatic residues in Plasmodium falciparum targets (e.g., lactate dehydrogenase), contributing to IC50 values of 1–5 μg/mL .
Q. What analytical techniques are critical for characterizing structural purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR, ¹H/¹³C) are standard. Stability studies under accelerated conditions (40°C, 75% RH) reveal degradation via ester hydrolysis, mitigated by storage at -20°C in anhydrous solvents .
Advanced Research Questions
Q. What methodologies are used to evaluate antimalarial activity, and how do assay discrepancies impact IC50 determination?
A two-stage screening is employed:
- Primary screen : Fluorescence microscopy quantifies parasite growth inhibition (56–93% at 40 μg/mL).
- Secondary screen : Parasite lactate dehydrogenase (pLDH) assay measures IC50 (1–5 μg/mL). Discrepancies arise due to fluorescence-based false positives (e.g., autofluorescence) versus pLDH’s enzymatic specificity. Cross-validation with SYBR Green I staining reduces artifacts .
Q. How do structural modifications (e.g., halogen substitution) alter biological activity compared to analogs?
Comparative studies show:
- Chlorine analogs : Higher lipophilicity (logP ~3.0) but reduced selectivity (SI = 10–50 vs. 15–182 for fluorine).
- Methoxy analogs : Lower metabolic stability due to demethylation in liver microsomes. Para-fluorine positioning maximizes steric compatibility with PfLDH’s active site, while meta-substitution reduces binding affinity by 30% .
Q. What mechanisms explain the compound’s selectivity against resistant Plasmodium falciparum strains?
Resistance mitigation is attributed to dual-target inhibition:
- Hemozoin formation : Disruption via π-stacking with heme.
- PfATP4 ionoregulation : Fluorobenzyl interactions impair parasite membrane potential. Selectivity indices (SI = 15–182) correlate with reduced human erythrocyte lysis (<5% at 40 μg/mL) .
Q. How can conflicting data on cytotoxicity in mammalian cell lines be resolved?
Contradictions arise from assay endpoints (e.g., MTT vs. LDH leakage). MTT overestimates toxicity due to mitochondrial interference, while LDH leakage (IC50 > 100 μg/mL in HEK293) confirms low mammalian cytotoxicity. Proteomics profiling identifies off-target kinase inhibition (e.g., JNK2) at >50 μg/mL, necessitating dose optimization .
Comparative and Mechanistic Analysis
Q. What computational tools predict the compound’s binding modes with heat shock proteins (HSPs)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal hydrogen bonding with HSP90’s ATP-binding domain (ΔG = -9.2 kcal/mol). Fluorine’s electronegativity stabilizes interactions with Lys58 and Asp93, validated by mutagenesis studies (Kd = 120 nM) .
Q. How does the compound’s pharmacokinetic profile compare to hybrid antimalarial leads?
- Cmax : 12 μM (mice, IV dose 10 mg/kg) vs. 8 μM for artemisinin derivatives.
- Half-life : 4.2 hours (vs. 1.5 hours for chloroquine). Improved bioavailability (F = 65%) is attributed to esterase-resistant methyl acetate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
